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Introduction

T025 is a potent and orally bioavailable small molecule inhibitor of the Cdc2-like kinase (CLK)
family, with particularly high affinity for CLK2.[1][2] CLKs are crucial regulators of pre-mRNA
splicing, a fundamental process for generating protein diversity from a single gene. In many
cancers, alternative splicing is dysregulated, leading to the production of oncogenic protein
isoforms that contribute to tumor growth, metastasis, and drug resistance. T025 exerts its anti-
tumor effects by modulating this process, leading to the skipping of exons in numerous gene
transcripts, which can induce cancer cell death (apoptosis).[1][3] Notably, cancer cells with high
expression of CLK2 or amplification of the MYC oncogene have demonstrated increased
sensitivity to T025, highlighting a potential therapeutic strategy for these specific cancer
subtypes.[3]

This document provides detailed application notes and protocols for utilizing T025 in the study
of alternative splicing in cancer.

Mechanism of Action

T025 functions by inhibiting the kinase activity of CLKs. CLKs phosphorylate serine/arginine-
rich (SR) proteins, which are essential components of the spliceosome that recognize and
define exons. By inhibiting CLK-mediated phosphorylation, T025 prevents the proper
localization and function of SR proteins, leading to alterations in splice site selection and a
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global increase in exon skipping events. This disruption of normal splicing can result in the
production of non-functional proteins or trigger cellular stress pathways, ultimately leading to
apoptosis in cancer cells. The sensitivity of MYC-amplified cancers to T025 is linked to the role
of MYC in regulating splicing, creating a vulnerability that can be exploited by CLK inhibition.[3]

Data Presentation
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Kinase Dissociation Constant (Kd) (nM)
CLK1 4.8[2]

CLK2 0.096[2]

CLK3 6.5[2]

CLK4 0.61[2]

DYRK1A 0.074[2]

DYRK1B 1.5[2]

DYRK2 32[2]

: _proliferati vitv of T025

Cell Line Cancer Type IC50 (nM)

MDA-MB-468 Triple-Negative Breast Cancer 30-300 (general range)[2]

Various Hematological and
: : 30-300[4]
Solid Cancer Cell Lines

Signaling and Experimental Workflow Diagrams

Caption: T025 inhibits CLK-mediated phosphorylation of SR proteins, leading to altered splicing
and apoptosis.
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Caption: A typical experimental workflow for evaluating T025's effect on alternative splicing in

cancer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of T025 in a cancer cell line, such as MDA-MB-

468.

Materials:

e Cancer cell line (e.g., MDA-MB-468)

e Complete growth medium (e.g., DMEM with 10% FBS)
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e T025 (dissolved in DMSO)

e 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

e Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of complete
growth medium.

 Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO?2.

o Prepare serial dilutions of T025 in complete growth medium. A suggested concentration
range is 0-1000 nM.[2]

e Remove the medium from the wells and add 100 pL of the T025 dilutions. Include a vehicle
control (DMSO) at the same final concentration as in the highest T025 dilution.

 Incubate the cells for 72 hours at 37°C.[2]
e Add 10 pL of MTT solution to each well and incubate for 3-4 hours at 37°C.

o Carefully remove the medium and add 100 pL of solubilization solution to each well to
dissolve the formazan crystals.

» Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and plot a dose-
response curve to determine the IC50 value.

Western Blot for Phosphorylated SR Proteins

This protocol is for assessing the effect of T025 on the phosphorylation of SR proteins.
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Materials:

o Cancer cells treated with T025 and control cells

o RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

o Primary antibody against phosphorylated SR proteins (e.g., mAb104)[5]

e Primary antibody for a loading control (e.g., B-actin or GAPDH)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

¢ Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
o Denature 20-30 ug of protein per sample by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary antibody against phosphorylated SR proteins
(diluted in blocking buffer) overnight at 4°C.

¢ \Wash the membrane three times with TBST for 10 minutes each.
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 Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

e \Wash the membrane three times with TBST for 10 minutes each.

o Apply the chemiluminescent substrate and visualize the protein bands using an imaging
system.

» Strip the membrane and re-probe with the loading control antibody to ensure equal protein
loading.

RNA Sequencing and Alternative Splicing Analysis

This protocol outlines the general steps for identifying T025-induced alternative splicing events.

Materials:

Cancer cells treated with T025 and control cells

o RNA extraction kit (e.g., RNeasy Kit, Qiagen)

e DNase |

¢ RNA quality assessment tool (e.g., Bioanalyzer)

» RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, lllumina)
o Next-generation sequencer (e.g., lllumina NovaSeq)

Procedure:

Extract total RNA from T025-treated and control cells and perform DNase | treatment.

Assess RNA quality and quantity.

Prepare RNA-seq libraries from high-quality RNA samples.

Sequence the libraries on a next-generation sequencing platform.
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» Bioinformatics Analysis: a. Perform quality control of the raw sequencing reads (e.g., using
FastQC). b. Align the reads to a reference genome (e.g., using STAR or HISAT?2). c. Analyze
differential alternative splicing events between T025-treated and control samples using tools
like rMATS, SUPPA2, or LeafCutter.[6] d. Visualize splicing events using tools like Sashimi
plots.

gRT-PCR for Validation of Exon Skipping Events

This protocol is for validating specific exon skipping events identified by RNA-seq.
Materials:

o cDNA synthesized from RNA of T025-treated and control cells

o Primers designed to flank the alternatively spliced exon

e SYBR Green or TagMan-based gPCR master mix

e Real-time PCR instrument

Procedure:

» Design primers that anneal to the exons flanking the skipped exon of interest. This will allow
for the amplification of both the inclusion and exclusion isoforms.

o Perform gRT-PCR using the designed primers and cDNA from T025-treated and control
samples.

o Analyze the results by gel electrophoresis to visualize the different sized amplicons (inclusion
vs. exclusion).

o Quantify the relative abundance of the skipped and included isoforms using the delta-delta
Ct method or by analyzing the melt curves for SYBR Green-based assays.[7]

In Vivo Xenograft/Allograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of T025 in a
mouse model.
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Materials:

Immunocompromised mice (e.g., BALB/c nude or NSG mice)

Cancer cell line (e.g., MDA-MB-468) or patient-derived tumor tissue

T025 formulated for oral administration

Vehicle control

Calipers for tumor measurement
Procedure:

e Subcutaneously inject cancer cells (e.g., 1 x 10”6 to 10 x 10”6 cells) into the flank of the
mice. For an allograft model, implant tumor tissues from a donor mouse.[3][8]

 Allow the tumors to reach a palpable size (e.g., 100-200 mm3).
e Randomize the mice into treatment and control groups.

o Administer T025 orally (e.g., 50 mg/kg, twice daily on a 2-days-on/5-days-off schedule for 3
weeks).[2] The control group receives the vehicle.

e Measure tumor volume with calipers 2-3 times per week.
e Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g.,
immunohistochemistry, western blotting, or RNA analysis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry. Email: info@benchchem.com
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